Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate is an organic compound that belongs to the class of picolinates It is characterized by a picolinic acid core substituted with a benzyloxy group at the 4-position and a chloromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate typically involves a multi-step process. One common method starts with the chloromethylation of methyl 4-hydroxy-6-methylpicolinate. The hydroxyl group at the 4-position is first protected by benzylation, followed by chloromethylation at the 6-position. The reaction conditions often involve the use of chloromethyl methyl ether and a Lewis acid catalyst such as zinc chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Formation of substituted picolinates.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of methyl-substituted picolinates.
Scientific Research Applications
Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate depends on its application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In medicinal chemistry, its mechanism of action would depend on the specific biological target it interacts with, which could involve binding to enzymes or receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-6-methylpicolinate: Lacks the benzyloxy and chloromethyl groups.
Methyl 4-(benzyloxy)-6-methylpicolinate: Lacks the chloromethyl group.
Methyl 4-(benzyloxy)-6-(bromomethyl)picolinate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate is unique due to the presence of both benzyloxy and chloromethyl groups, which provide distinct reactivity and potential for further functionalization compared to its analogs.
Properties
IUPAC Name |
methyl 6-(chloromethyl)-4-phenylmethoxypyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-15(18)14-8-13(7-12(9-16)17-14)20-10-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNQFEFIMNFMAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)CCl)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.